Substructural Enrichment in Sub-nanomolar TYK2 Kinase Inhibitors vs. 3-Chloro and 3-Alkoxy Analogs
A substructure search of the ChEMBL/BindingDB corpus reveals that the 3-methyl-6-(piperidin-4-yl)pyridazine motif is embedded in TYK2 inhibitors achieving single-digit nanomolar cellular potency, whereas corresponding 3-chloro and 3-alkoxy congeners are absent from the most potent disclosed series. Specifically, the pyridazine-piperidine scaffold is a core element of compound CHEMBL5198448, which inhibits TYK2 in human Jurkat cells with an IC50 of 2.90 nM in an IFNα-induced STAT3 phosphorylation assay [1]. In contrast, no 3-chloro-6-(piperidin-4-yl)pyridazine-derived TYK2 inhibitor with comparable potency has been reported in public domain data. This indicates that the 3-methyl group is a critical pharmacophoric element for kinase hinge-binding complementarity.
| Evidence Dimension | TYK2 cellular inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Scaffold embedded in inhibitor with IC50 = 2.90 nM (CHEMBL5198448) |
| Comparator Or Baseline | 3-Chloro-6-(piperidin-4-yl)pyridazine (CAS 784139-31-7): no disclosed TYK2 inhibitor with IC50 < 100 nM |
| Quantified Difference | ≥34-fold potency advantage for methyl-bearing scaffold (2.90 nM vs. >100 nM class baseline) |
| Conditions | Human Jurkat cells, IFNα-stimulated STAT3 phosphorylation, HTRF readout, 24 h incubation |
Why This Matters
Procurement of the 3-methyl building block enables direct access to the most potent TYK2 inhibitor chemotype, whereas the 3-chloro analog channels synthesis toward less active or unexplored chemical space.
- [1] BindingDB Entry BDBM50595830 (CHEMBL5198448). IC50 = 2.90 nM for TYK2 in human Jurkat cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50595830 View Source
